Cereblon Inhibitor 2 Structural Distinction: Isoindolinone Scaffold vs. Phthalimide-Based IMiDs
Cereblon inhibitor 2 incorporates an isoindolinone core rather than the phthalimide scaffold found in thalidomide, lenalidomide, and pomalidomide [1]. This scaffold distinction is functionally consequential: the isoindolinone ring contains an sp3-hybridized carbon that disrupts π-conjugation compared to the extended bicyclic delocalized system of the phthalimide, resulting in divergent lipophilicity, hydrogen-bonding capacity, and intracellular bioavailability [2]. The compound additionally features a 3-chloro-4-methylphenyl urea substituent at the isoindolinone 5-position via a methylene linker, creating a steric and electronic profile absent from any FDA-approved IMiD .
| Evidence Dimension | Scaffold class and substitution pattern |
|---|---|
| Target Compound Data | Isoindolinone core with 3-chloro-4-methylphenyl urea substituent; molecular weight 440.88 Da |
| Comparator Or Baseline | Phthalimide core (thalidomide/lenalidomide/pomalidomide); molecular weight 258/259/273 Da |
| Quantified Difference | Scaffold class divergence (isoindolinone vs. phthalimide); >160 Da mass increase from additional substituents; distinct π-conjugation and hydrogen-bonding geometry |
| Conditions | Structural analysis based on chemical structure determination |
Why This Matters
Scaffold class determines neosubstrate recruitment surface geometry and ternary complex stabilization, directly impacting degradation selectivity profiles and the design space for PROTAC linker attachment.
- [1] Flohr A, et al. Isoindolinone compounds. US Patent US20220242846A1. 2022. View Source
- [2] Hughes SJ, Testa A, Thompson N, Churcher I. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Med Chem Lett. 2021;12(11):1861-1865. View Source
